molecular formula C22H17N7O B2936800 N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-1H-indole-3-carboxamide CAS No. 1203159-24-3

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-1H-indole-3-carboxamide

Cat. No. B2936800
CAS RN: 1203159-24-3
M. Wt: 395.426
InChI Key: XXBKXINDYQLVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-1H-indole-3-carboxamide, also known as INDY or ML-249, is a small molecule inhibitor that has shown promising results in scientific research. It is a potent inhibitor of the ATP-binding cassette transporter G5 and G8 (ABCG5/G8) and has been studied for its potential in treating hypercholesterolemia and other related disorders.

Mechanism of Action

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-1H-indole-3-carboxamide inhibits the function of the ABCG5/G8 transporter, which plays a crucial role in the absorption and excretion of cholesterol in the body. By inhibiting this transporter, N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-1H-indole-3-carboxamide reduces the absorption of cholesterol in the intestine and increases the excretion of cholesterol in the feces, leading to a decrease in blood cholesterol levels.
Biochemical and Physiological Effects:
N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-1H-indole-3-carboxamide has been shown to decrease plasma cholesterol levels in animal models and in humans. It also reduces the accumulation of cholesterol in the liver and other tissues. In addition, N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-1H-indole-3-carboxamide has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its beneficial effects in treating hypercholesterolemia.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-1H-indole-3-carboxamide in lab experiments is its specificity for the ABCG5/G8 transporter, which allows for targeted inhibition of this transporter. However, one limitation is that N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-1H-indole-3-carboxamide is a small molecule inhibitor and may have off-target effects on other transporters or enzymes.

Future Directions

1. Further studies are needed to determine the long-term safety and efficacy of N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-1H-indole-3-carboxamide in treating hypercholesterolemia and related disorders.
2. N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-1H-indole-3-carboxamide may have potential in treating other conditions related to cholesterol metabolism, such as atherosclerosis and non-alcoholic fatty liver disease.
3. Combination therapies using N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-1H-indole-3-carboxamide and other cholesterol-lowering agents may enhance its therapeutic effects.
4. N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-1H-indole-3-carboxamide may have potential in treating other types of cancer, as it has been shown to inhibit the growth of certain cancer cells.
5. Further studies are needed to explore the anti-inflammatory and antioxidant effects of N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-1H-indole-3-carboxamide and their potential in treating other inflammatory disorders.

Synthesis Methods

The synthesis of N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-1H-indole-3-carboxamide involves the reaction of 4-bromo-1H-indole-3-carboxylic acid with 4-amino-N-(6-chloro-2-methyl-4-(1H-imidazol-1-yl)pyrimidin-5-yl)benzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields the desired product, N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-1H-indole-3-carboxamide.

Scientific Research Applications

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-1H-indole-3-carboxamide has been extensively studied for its potential in treating hypercholesterolemia, a condition characterized by high levels of cholesterol in the blood. It has been shown to inhibit the absorption of cholesterol in the intestine and increase the excretion of cholesterol in the feces, leading to a decrease in blood cholesterol levels.

properties

IUPAC Name

N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N7O/c30-22(18-12-24-19-4-2-1-3-17(18)19)28-16-7-5-15(6-8-16)27-20-11-21(26-13-25-20)29-10-9-23-14-29/h1-14,24H,(H,28,30)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBKXINDYQLVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=C(C=C3)NC4=CC(=NC=N4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-1H-indole-3-carboxamide

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